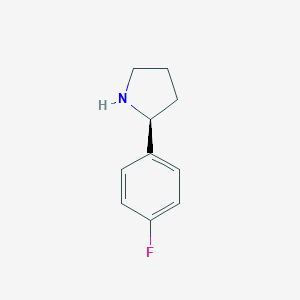

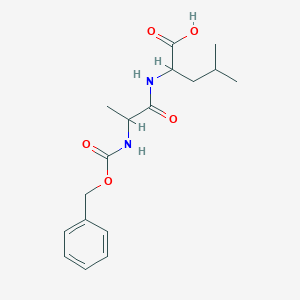

![molecular formula C7H5BrN2 B152548 3-bromo-1H-pyrrolo[2,3-c]pyridine CAS No. 67058-76-8](/img/structure/B152548.png)

3-bromo-1H-pyrrolo[2,3-c]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

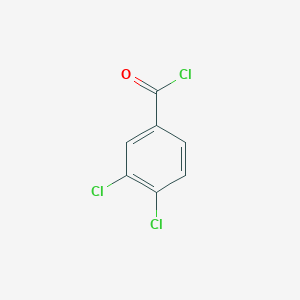

“3-bromo-1H-pyrrolo[2,3-c]pyridine” is a heterocyclic compound . It is a fused six-membered pyridine and five-membered pyrrole rings form the essentially planar aza-indole skeleton .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been achieved via the remodeling of (Aza)indole/Benzofuran skeletons . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .

Molecular Structure Analysis

The molecular formula of “3-bromo-1H-pyrrolo[2,3-c]pyridine” is C7H5BrN2 . The InChI code is 1S/C7H5BrN2/c8-6-3-10-7-4-9-2-1-5(6)7/h1-4,10H and the InChIKey is DAGAQTLMZAEUKX-UHFFFAOYSA-N . The Canonical SMILES is C1=CN=CC2=C1C(=CN2)Br .

Chemical Reactions Analysis

The compound has been used as a starting material in a recent synthesis of azaserotonin . It has also been used in the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .

Physical And Chemical Properties Analysis

The molecular weight of “3-bromo-1H-pyrrolo[2,3-c]pyridine” is 197.03 g/mol . The XLogP3-AA is 1.7 . It has 1 hydrogen bond donor count and 1 hydrogen bond acceptor count . The rotatable bond count is 0 . The exact mass and monoisotopic mass are 195.96361 g/mol . The topological polar surface area is 28.7 Ų . The heavy atom count is 10 .

科学的研究の応用

Medicinal Chemistry: FGFR Inhibitors

3-bromo-1H-pyrrolo[2,3-c]pyridine: derivatives have been studied for their potential as fibroblast growth factor receptor (FGFR) inhibitors . These receptors play a crucial role in various types of tumors, and targeting them is a promising strategy for cancer therapy. Derivatives of this compound have shown potent activities against FGFR1, 2, and 3, making them significant in the development of new cancer treatments.

Organic Synthesis: Building Blocks

In organic synthesis, 3-bromo-1H-pyrrolo[2,3-c]pyridine serves as a versatile building block for constructing complex molecular structures . Its reactivity allows for various substitutions and transformations, enabling the synthesis of a wide range of heterocyclic compounds with potential biological activities.

Drug Discovery: Type II CDK8 Inhibitors

This compound has been utilized in the discovery of novel Type II CDK8 inhibitors, which are important in the treatment of colorectal cancer . The structural features of 3-bromo-1H-pyrrolo[2,3-c]pyridine make it suitable for binding to the ATP-binding site of CDK8, inhibiting its activity.

Analytical Chemistry: Chromatographic Studies

The compound’s distinct spectral properties can be advantageous in chromatographic studies, serving as a standard or reference compound in the qualitative and quantitative analysis of complex mixtures .

Biochemistry Research: Enzyme Inhibition

In biochemistry research, 3-bromo-1H-pyrrolo[2,3-c]pyridine and its derivatives are explored for their ability to inhibit enzymes that are key to disease pathways . This can lead to the development of new biochemical tools and therapeutic agents.

作用機序

Safety and Hazards

将来の方向性

The compound has been used as a starting material in a recent synthesis of azaserotonin . It has also been used in the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . These findings suggest that “3-bromo-1H-pyrrolo[2,3-c]pyridine” could be further explored for its potential applications in medicinal chemistry and drug development.

特性

IUPAC Name |

3-bromo-1H-pyrrolo[2,3-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-6-3-10-7-4-9-2-1-5(6)7/h1-4,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAGAQTLMZAEUKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=CN2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30496997 |

Source

|

| Record name | 3-Bromo-1H-pyrrolo[2,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30496997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-1H-pyrrolo[2,3-c]pyridine | |

CAS RN |

67058-76-8 |

Source

|

| Record name | 3-Bromo-1H-pyrrolo[2,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30496997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

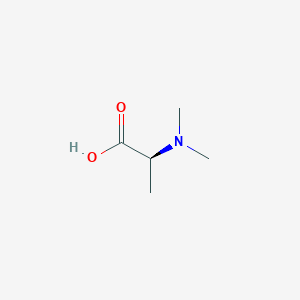

![(2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde](/img/structure/B152487.png)